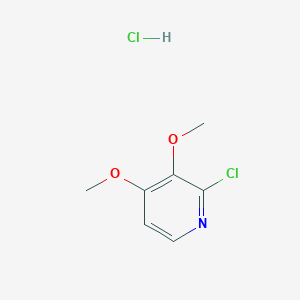

2-Chloro-3,4-dimethoxypyridine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-3,4-dimethoxypyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2.ClH/c1-10-5-3-4-9-7(8)6(5)11-2;/h3-4H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBQXXVCWDAJFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)Cl)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646321 | |

| Record name | 2-Chloro-3,4-dimethoxypyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101664-59-9 | |

| Record name | 2-Chloro-3,4-dimethoxypyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-3,4-dimethoxypyridine hydrochloride chemical properties

An In-depth Technical Guide to 2-Chloro-3,4-dimethoxypyridine Hydrochloride

This document provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, a key intermediate in the pharmaceutical industry. The information is intended for researchers, scientists, and professionals in drug development.

Chemical Properties

This compound is a pyridine derivative used primarily as a building block in the synthesis of proton pump inhibitors.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₈H₁₀ClNO₂·HCl (or C₈H₁₁Cl₂NO₂) | [1][2][3][4] |

| Molecular Weight | 224.08 g/mol | [1][2][3][4] |

| CAS Number | 72830-09-2 | [1][2][3][4][5] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 150-158 °C (with decomposition) | [1][2][6][7] |

| Solubility | Soluble in water | [1] |

| Purity | ≥98.0% | [1] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data | Reference |

| ¹H NMR | (CDCl₃, 400 MHz): δ 4.09 (s, 3H, OCH₃), 4.23 (s, 3H, OCH₃), 5.06 (s, 2H, CH₂Cl), 7.56 (d, 1H, 5-H), 8.56 (d, 1H, 6-H) | [7] |

Synthesis and Experimental Protocols

The synthesis of this compound is well-documented, with primary routes starting from either maltol or 2-hydroxymethyl-3,4-dimethoxypyridine. It serves as a crucial intermediate in the production of the anti-ulcer drug pantoprazole.[1][8][9]

Synthesis from 2-Hydroxymethyl-3,4-dimethoxypyridine

This method involves the chlorination of the corresponding hydroxymethylpyridine.[6][7]

Experimental Protocol:

-

Add 41g of 2-methylol-3,4-dimethoxy-pyridine to 100g of dichloromethane in a reaction flask and stir to dissolve.[7]

-

Cool the solution to 0-5 °C and slowly add 30g of thionyl chloride dropwise.[7]

-

After the addition, warm the mixture to 10-15 °C and maintain for 2 hours.[7]

-

Evaporate the dichloromethane under reduced pressure.[7]

-

Add 90g of anhydrous ethanol to the residue and cool to 0 °C.[7]

-

Collect the resulting solid by suction filtration and dry to obtain 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[7]

Synthesis from Maltol

A more complex, multi-step synthesis route utilizes maltol as the starting material. This process involves a series of reactions including methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and a final chlorination step.[8][9]

Experimental Protocol (Embodiment 1 from Patent CN102304083A):

-

Step 1: Methylation of Maltol: Add 31.5g of maltol to a 20g sodium hydroxide aqueous solution. After stirring and cooling to 0°C, slowly add 63g of dimethyl phosphate dropwise, maintaining the temperature at 2°C. Continue stirring for 3 hours, then pour the mixture into a 5% sodium hydroxide solution, extract with dichloromethane, wash, dry, and distill to obtain 3-methoxy-2-methyl-4H-pyran-4-one.[9]

-

Step 2: Ammonification: Add 13.2g of the product from Step 1 to 360ml of concentrated ammonia water and stir at 40°C for 3 hours. Evaporate the water under reduced pressure, cool the residue to precipitate crystals, filter, and recrystallize from acetone to yield 3-methoxy-2-methyl-4(1H)-pyridone.[9]

-

Subsequent steps outlined in the patent include chlorination, oxidation, methoxylation, hydroxymethylation, and a final chlorination to yield the target compound.

Applications in Drug Development

The primary application of this compound is its role as a key intermediate in the synthesis of pantoprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[1][9]

Visualization of Synthesis Pathway

The following diagram illustrates the multi-step synthesis of this compound starting from maltol, highlighting its eventual use in the synthesis of Pantoprazole.

Caption: Synthetic route from Maltol to the target compound and its application.

Safety and Handling

This compound is classified as a hazardous substance.

Table 3: Hazard and Safety Information

| Category | Information | References |

| Signal Word | Danger | [2][10][11] |

| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H373 (May cause damage to organs through prolonged or repeated exposure), H411 (Toxic to aquatic life with long lasting effects) | [2][11][12][13] |

| Precautionary Statements | P260, P261, P270, P273, P280, P301+P317, P302+P352, P305+P354+P338, P391, P501 | [10][12][13] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. Use a NIOSH/MSHA or European Standard EN 149 approved respirator. | [5][10][11][12] |

| Storage | Store in a cool (10°C - 25°C), dry, and well-ventilated area in a tightly closed container. | [5][10] |

It is imperative to handle this compound in a well-ventilated area, such as a fume hood, and to use all recommended personal protective equipment to avoid contact, inhalation, and ingestion.[5][10] In case of accidental exposure, follow the first-aid measures outlined in the safety data sheet.[5][10]

References

- 1. 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride - zebpharma [zebpharma.com]

- 2. 2-(Chloromethyl)-3,4-dimethoxypyridine 97 72830-09-2 [sigmaaldrich.com]

- 3. 2-Chloromethyl-3,4-dimethoxypyridinium chloride | C8H11Cl2NO2 | CID 16216928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. prepchem.com [prepchem.com]

- 7. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride - Google Patents [patents.google.com]

- 8. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]

- 9. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 10. biosynth.com [biosynth.com]

- 11. 2-(Chloromethyl)-3,4-dimethoxypyridine 97 72830-09-2 [sigmaaldrich.com]

- 12. echemi.com [echemi.com]

- 13. 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride | 72830-09-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to 2-Chloro-3,4-dimethoxypyridine hydrochloride (CAS: 72830-09-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-3,4-dimethoxypyridine hydrochloride, a key intermediate in the pharmaceutical industry. This document consolidates critical data, detailed experimental protocols, and process visualizations to support research, development, and manufacturing activities.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] It is recognized for its role as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably the proton pump inhibitor pantoprazole.[2][] The compound is soluble in water and organic solvents such as ethanol and methanol.[1]

| Property | Value | References |

| CAS Number | 72830-09-2 | [4] |

| Molecular Formula | C₈H₁₀ClNO₂·HCl | [1] |

| Molecular Weight | 224.08 g/mol | [5][6] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 155 °C (decomposes) | [][4] |

| Purity | >98.0% | [7] |

| Solubility | Soluble in water | [1][2] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process, with several patented routes. A common approach involves the use of maltol as a starting material, which undergoes a series of reactions including methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and a final chlorination step to yield the target compound.[8][9] An alternative described method involves the reaction of 2-Hydroxymethyl-3,4-dimethoxypyridine with thionyl chloride.[10]

Experimental Protocol: Synthesis from 2-methylol-3,4-dimethoxy-pyridine

This protocol is based on a patented synthesis method that demonstrates a high yield.[11]

Materials:

-

2-methylol-3,4-dimethoxy-pyridine (41g)

-

Dichloromethane (100g)

-

Thionyl chloride (30g)

-

Dehydrated alcohol (90g)

Procedure:

-

Add 41g of 2-methylol-3,4-dimethoxy-pyridine and 100g of dichloromethane to a reaction flask.

-

Stir the mixture to dissolve the starting material.

-

Cool the solution to 0-5 °C and slowly add 30g of thionyl chloride dropwise.

-

After the addition is complete, slowly warm the reaction mixture to 10-15 °C and maintain this temperature for 2 hours.

-

Evaporate the dichloromethane under reduced pressure.

-

Add 90g of dehydrated alcohol to the residue.

-

Cool the mixture to 0 °C to induce crystallization.

-

Collect the solid product by suction filtration and dry to obtain this compound.

Expected Yield: 51g (93.9%)[11]

Synthesis Workflow from Maltol

The following diagram illustrates the multi-step synthesis of this compound starting from maltol.

Caption: Synthesis pathway from Maltol.

Final Chlorination Step Workflow

This diagram details the final chlorination step to produce the target compound.

Caption: Final chlorination workflow.

Analytical Methods

Due to its potential as a genotoxic impurity in the final API, highly sensitive analytical methods are required for its detection and quantification in pantoprazole drug substances.[12] A validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method has been developed for this purpose.[12]

Experimental Protocol: LC/MS/MS for Genotoxic Impurity Analysis

Instrumentation and Conditions:

-

Column: Hypersil BDS C18 (50 mm × 4.6 mm), 3 μm particle size[12]

-

Mobile Phase: 10 mM ammonium acetate in water and acetonitrile (79:21, v/v)[12]

-

Flow Rate: 1.0 mL/min[12]

-

Detection: UV at 210 nm and tandem mass spectrometry[12]

-

Quantification Limit: 0.3 ppm[12]

Procedure:

A detailed procedure for sample preparation and instrument operation can be found in the cited literature.[12] The method has been validated according to the International Conference on Harmonization (ICH) guidelines.[12]

Analytical Workflow

The following diagram outlines the general workflow for the analysis of this compound as a genotoxic impurity.

Caption: Genotoxic impurity analysis workflow.

Applications in Drug Development

The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals.[1] It is a critical component in the manufacturing of pantoprazole, a widely used medication for the treatment of acid-related stomach and esophagus problems.[2][] Its utility also extends to the synthesis of other therapeutic agents, including antihypertensive, anti-inflammatory, and antitumor drugs.[1] Additionally, it has found applications in the agrochemical industry for the synthesis of herbicides and insecticides.[1]

Safety and Handling

This compound is classified as a hazardous substance.[4][13] It is harmful if swallowed or in contact with skin, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[5][13] Prolonged or repeated exposure may cause damage to organs.[5][13] It is also toxic to aquatic life with long-lasting effects.[5][13]

Handling Precautions:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[5]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[7]

-

Wash hands and any exposed skin thoroughly after handling.[4]

-

Use in a well-ventilated area.[5]

-

Ensure eyewash stations and safety showers are close to the workstation.[4]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

For detailed safety information, refer to the Safety Data Sheet (SDS).[4][5][13]

References

- 1. nbinno.com [nbinno.com]

- 2. 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride - zebpharma [zebpharma.com]

- 4. fishersci.com [fishersci.com]

- 5. capotchem.com [capotchem.com]

- 6. scbt.com [scbt.com]

- 7. 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride | 72830-09-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]

- 9. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 10. prepchem.com [prepchem.com]

- 11. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride - Google Patents [patents.google.com]

- 12. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biosynth.com [biosynth.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-3,4-dimethoxypyridine Hydrochloride from Maltol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-3,4-dimethoxypyridine hydrochloride, a key intermediate in the production of pharmaceutical compounds such as pantoprazole, an antiulcerative drug.[1][2] The synthesis commences from the readily available and cost-effective starting material, maltol.[2][3] The described synthetic route is a multi-step process involving methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and a final chlorination, leading to the desired product with a notable overall yield.[2][3][4]

Overall Synthesis Workflow

The transformation of maltol to this compound proceeds through a sequence of seven key chemical reactions. This pathway is designed to be straightforward and efficient, minimizing costs by utilizing maltol as the initial raw material.[2][3]

Figure 1. Overall synthetic pathway from Maltol to this compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each key step in the synthesis, along with tabulated quantitative data where available from cited literature.

Step 1: Methylation of Maltol

The initial step involves the methylation of maltol to produce 3-methoxy-2-methyl-4H-pyran-4-one.

Experimental Protocol:

-

Add 31.5g of maltol to an aqueous solution containing 20g of sodium hydroxide and stir.[3]

-

Cool the mixture to 0°C in an ice-water bath.[3]

-

Slowly add 63g of dimethyl phosphate dropwise, maintaining the temperature at 2°C.[3]

-

After the addition is complete, continue stirring in the ice-water bath for 3 hours.[3]

-

Pour the reaction mixture into 100ml of a 5% sodium hydroxide solution and stir.[3]

-

Extract the product three times with dichloromethane.[3]

-

Wash the combined organic extracts with water until neutral.[3]

-

Dry the organic layer over anhydrous sodium sulfate.[3]

-

Evaporate the solvent in a water bath and purify the residue by distillation under reduced pressure to obtain 3-methoxy-2-methyl-4H-pyran-4-one as a colorless liquid.[3]

| Parameter | Value | Reference |

| Maltol | 31.5 g | [3] |

| Sodium Hydroxide | 20 g | [3] |

| Dimethyl Phosphate | 63 g | [3] |

| Reaction Temperature | 0-2 °C | [3] |

| Reaction Time | 3 h | [3] |

| Yield | 19.8 g (77%) | [3] |

Step 2: Ammonification

The pyranone intermediate is then converted to a pyridone through an ammonification reaction.

Experimental Protocol:

-

Add 13.2g of 3-methoxy-2-methyl-4H-pyran-4-one to 360ml of concentrated ammonia water.[3]

-

Stir the mixture at 40°C for 3 hours.[3]

-

Evaporate the water under reduced pressure.[3]

-

Cool the residue to precipitate crystals.[3]

-

Filter the crystals and wash the filter cake with water until neutral.[3]

-

Recrystallize the product from acetone to obtain 3-methoxy-2-methyl-4(1H)-pyridone as white crystals.[3]

| Parameter | Value | Reference |

| 3-methoxy-2-methyl-4H-pyran-4-one | 13.2 g | [3] |

| Concentrated Ammonia Water | 360 ml | [3] |

| Reaction Temperature | 40 °C | [3] |

| Reaction Time | 3 h | [3] |

| Yield | 10.1 g | [3] |

Step 3: Chlorination

The pyridone is subsequently chlorinated to yield 4-chloro-3-methoxy-2-picoline.

Experimental Protocol:

-

Under an ice-water bath, slowly add 3-methoxy-2-methyl-4(1H)-pyridone to 70-100ml of phosphorus oxychloride.[2]

-

Reflux the mixture for 8-12 hours.[2]

-

Distill off the phosphorus oxychloride under reduced pressure.[2]

-

Add toluene and then wash with toluene.[2]

-

Pour the residue into water and stir.[2]

-

Adjust the pH to 10-11 with a 20% sodium hydroxide solution.[2]

-

Extract the product three times with dichloromethane.[2]

-

Wash the combined organic extracts with water until neutral.[2]

-

Dry the organic layer over anhydrous sodium sulfate.[2]

-

Evaporate the dichloromethane under normal pressure to obtain 4-chloro-3-methoxy-2-picoline.[2]

| Parameter | Value | Reference |

| Phosphorus Oxychloride | 70-100 ml | [2] |

| Reaction Time | 8-12 h (reflux) | [2] |

| pH Adjustment | 10-11 | [2] |

Step 4 & 5: Oxidation and Methoxy Substitution

The subsequent steps involve the oxidation of the picoline derivative to an N-oxide, followed by methoxy substitution. These steps lead to the formation of 2-hydroxymethyl-3,4-dimethoxypyridine through an isomerization reaction with acetic anhydride.[4]

Experimental Protocol (Hydroxymethylation of N-oxide):

-

Heat acetic anhydride to 80-90°C.[4]

-

Gradually add 3,4-dimethoxy-2-methylpyridine-N-oxide.[4]

-

Reflux the mixture at 120-140°C for 2-4 hours.[4]

-

Remove the acetic anhydride under reduced pressure.[4]

-

Add sodium hydroxide solution to the remaining oil and stir at 80-90°C for 3-4 hours.[4]

-

After cooling, extract the reaction mixture three times with dichloromethane.[4]

-

Wash the combined organic extracts with water until neutral and dry over anhydrous sodium sulfate.[4]

-

Evaporate the dichloromethane and cool to crystallize the product, 2-hydroxymethyl-3,4-dimethoxypyridine.[4]

| Parameter | Value | Reference |

| Acetic Anhydride | - | [4] |

| Reflux Temperature | 120-140 °C | [4] |

| Reflux Time | 2-4 h | [4] |

| Hydrolysis Temperature | 80-90 °C | [4] |

| Hydrolysis Time | 3-4 h | [4] |

Step 6 & 7: Secondary Chlorination to Final Product

The final step is the chlorination of the hydroxymethyl group to yield the target compound, this compound.

Experimental Protocol:

-

In a reaction flask, dissolve 41g of 2-hydroxymethyl-3,4-dimethoxypyridine in 100g of dichloromethane.[5]

-

While stirring, cool the solution to 0-5°C and slowly add 30g of thionyl chloride dropwise.[5]

-

Slowly warm the mixture to 10-15°C and maintain for 2 hours.[5]

-

Evaporate the dichloromethane under reduced pressure.[5]

-

Add 90g of anhydrous ethanol and cool to 0°C.[5]

-

Collect the product by suction filtration and dry to obtain 51g of this compound.[5]

| Parameter | Value | Reference |

| 2-hydroxymethyl-3,4-dimethoxypyridine | 41 g | [5] |

| Dichloromethane | 100 g | [5] |

| Thionyl Chloride | 30 g | [5] |

| Reaction Temperature | 0-15 °C | [5] |

| Reaction Time | 2 h | [5] |

| Yield | 51 g (93.9%) | [5] |

| Melting Point | 157-158 °C | [5] |

Conclusion

The synthesis route starting from maltol offers a viable and economical approach for the production of this compound. The procedures outlined in this guide, derived from patent literature, provide a solid foundation for researchers and professionals in the field of pharmaceutical development. The overall yield of the process is reported to be above 75%, making it an attractive method for industrial applications.[2][3] Further optimization of individual steps may lead to even higher efficiencies and purity of the final product.

References

- 1. 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride - zebpharma [zebpharma.com]

- 2. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]

- 3. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines - Google Patents [patents.google.com]

- 5. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 2-Chloro-3,4-dimethoxypyridine hydrochloride: Synonyms, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Chloro-3,4-dimethoxypyridine hydrochloride, a key intermediate in the pharmaceutical industry. This document details its chemical identity, physical properties, and, most notably, its synthetic routes and application in the synthesis of the proton pump inhibitor, Pantoprazole.

Chemical Identity: Synonyms and Identifiers

This compound is known by several synonyms in scientific literature and chemical supplier catalogs. For clarity and accurate identification, a comprehensive list of its names and chemical identifiers is provided below.

| Identifier Type | Value |

| Common Name | 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride |

| IUPAC Name | 2-(chloromethyl)-3,4-dimethoxypyridine;hydrochloride |

| CAS Number | 72830-09-2 |

| Molecular Formula | C₈H₁₁Cl₂NO₂ |

| Molecular Weight | 224.08 g/mol |

| InChI | InChI=1S/C8H10ClNO2.ClH/c1-11-7-3-4-10-6(5-9)8(7)12-2;/h3-4H,5H2,1-2H3;1H |

| InChIKey | YYRIKJFWBIEEDH-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=NC=C1)CCl)OC.Cl |

| PubChem CID | 16216928 |

| EC Number | 416-440-5 |

| MDL Number | MFCD02181083 |

| Other Synonyms | 2-Chloromethyl-3,4-dimethoxypyridinium chloride, Pantoprazole Chloro Compound, CDP |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| Appearance | White to light brown crystalline solid | [1] |

| Melting Point | 155-158 °C (decomposes) | [2][3] |

| Solubility | Soluble in water | [4] |

| Purity | Typically ≥97% | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common and effective method involves the chlorination of 2-Hydroxymethyl-3,4-dimethoxypyridine using thionyl chloride.[5] An alternative pathway begins with maltol, which undergoes a multi-step synthesis.[4][6][7]

Experimental Protocol: Synthesis from 2-Hydroxymethyl-3,4-dimethoxypyridine

This protocol outlines the chlorination of 2-Hydroxymethyl-3,4-dimethoxypyridine.

Materials:

-

2-Hydroxymethyl-3,4-dimethoxypyridine

-

Thionyl chloride (SOCl₂)

-

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

-

Anhydrous ethanol

Procedure:

-

In a reaction flask, dissolve 41 g of 2-Hydroxymethyl-3,4-dimethoxypyridine in 100 g of dichloromethane.[2]

-

Stir the solution to ensure complete dissolution.

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add 30 g of thionyl chloride dropwise to the solution, maintaining the temperature between 0-5 °C.[2]

-

After the addition is complete, slowly warm the reaction mixture to 10-15 °C and maintain it at this temperature for 2 hours.[2]

-

Remove the solvent (dichloromethane) under reduced pressure.

-

Add 90 g of anhydrous ethanol to the residue.

-

Cool the mixture to 0 °C to precipitate the product.

-

Collect the solid product by suction filtration.

-

Dry the product to obtain this compound.

Yield: Approximately 93.9%[2]

Synthesis Workflow

Caption: Synthesis of this compound.

Application in the Synthesis of Pantoprazole

This compound is a pivotal intermediate in the industrial synthesis of Pantoprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders. The synthesis involves the condensation of this compound with 5-(difluoromethoxy)-2-mercaptobenzimidazole, followed by oxidation of the resulting thioether intermediate.[8][9]

Experimental Protocol: Synthesis of Pantoprazole

This protocol describes a one-pot synthesis of Pantoprazole sodium.

Materials:

-

This compound

-

5-(difluoromethoxy)-2-mercaptobenzimidazole

-

Sodium hydroxide (NaOH)

-

An organic solvent (e.g., dichloromethane)

-

A phase transfer catalyst (e.g., Tetrabutylammonium bromide)

-

An oxidizing agent (e.g., sodium hypochlorite solution)

Procedure:

-

Condensation:

-

In a reaction vessel, dissolve 49.8 g of 5-(difluoromethoxy)-2-mercaptobenzimidazole and a catalytic amount of a phase transfer catalyst in an organic solvent and an aqueous solution of sodium hydroxide.[10]

-

Slowly add a solution of 50 g of this compound in water at 25-35 °C.[10]

-

Stir the reaction mixture for approximately 3 hours to form the pantoprazole sulfide intermediate.[10]

-

-

Oxidation:

-

Cool the reaction mixture containing the pantoprazole sulfide.

-

Slowly add an aqueous solution of sodium hypochlorite.

-

Stir the two-phase mixture at room temperature for about 3 hours to oxidize the sulfide to the sulfoxide (Pantoprazole).[10]

-

-

Isolation:

-

Separate the aqueous and organic phases.

-

The aqueous phase containing Pantoprazole sodium can be further processed to isolate the final product, for instance, by crystallization to obtain Pantoprazole sodium sesquihydrate.

-

Pantoprazole Synthesis Workflow

Caption: Synthesis of Pantoprazole.

Conclusion

This compound is a fundamentally important building block in medicinal chemistry, particularly in the synthesis of Pantoprazole. A thorough understanding of its synonyms, properties, and synthetic methodologies is essential for researchers and professionals in drug development and manufacturing. The detailed protocols and workflows provided in this guide offer a practical resource for the synthesis and application of this key chemical intermediate.

References

- 1. WO2006064249A2 - Process for the preparation of pantoprazole sodium - Google Patents [patents.google.com]

- 2. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride - Google Patents [patents.google.com]

- 3. 2-Chloromethyl-3,4-dimethoxypyridinium chloride synthesis - chemicalbook [chemicalbook.com]

- 4. 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride - zebpharma [zebpharma.com]

- 5. prepchem.com [prepchem.com]

- 6. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]

- 7. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 8. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. WO2008001392A2 - An improved process for the preparation of pantoprazole and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

An In-depth Technical Guide on the Role of 2-Chloro-3,4-dimethoxypyridine hydrochloride in the Development of Proton Pump Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 2-Chloro-3,4-dimethoxypyridine hydrochloride is a chemical intermediate and not an active pharmaceutical ingredient. This guide focuses on the mechanism of action of Pantoprazole, a key drug synthesized from this intermediate.

Introduction: The Role of this compound

This compound serves as a crucial building block in the synthesis of various pharmaceuticals. It is a key intermediate in the production of Pantoprazole, a widely used proton pump inhibitor (PPI).[1][2][3][4][5] Its chemical structure is foundational to the formation of the pyridine ring component of Pantoprazole. The primary role of this compound is therefore not in its direct biological activity, but in its utility as a starting material for the synthesis of active pharmaceutical ingredients.

Synthesis of Pantoprazole

The synthesis of Pantoprazole from this compound is a multi-step process. A common synthetic route involves the condensation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride with 5-difluoromethoxy-2-mercaptobenzimidazole to form a thioether intermediate.[1][2][3] This intermediate is then oxidized to the active sulfoxide, Pantoprazole.[1][4]

Core Mechanism of Action: Pantoprazole as a Proton Pump Inhibitor

Pantoprazole is a proton pump inhibitor that effectively suppresses gastric acid secretion.[6][7][8][9] Its mechanism of action targets the final step in the production of gastric acid in the parietal cells of the stomach.[7][10]

Activation in Acidic Environment

Pantoprazole is administered as an inactive prodrug.[6] Upon reaching the acidic environment of the secretory canaliculi of the gastric parietal cells, it undergoes a proton-catalyzed conversion to its active form, a cyclic sulfenamide.[10]

Irreversible Inhibition of the H+/K+ ATPase

The activated form of Pantoprazole forms a covalent disulfide bond with cysteine residues on the alpha subunit of the H+/K+ ATPase (proton pump).[7] This binding is irreversible and inactivates the enzyme, thus preventing the transport of H+ ions into the gastric lumen.[6][7][10]

Duration of Action

Due to the irreversible nature of the inhibition, acid secretion can only resume once new proton pumps are synthesized and integrated into the parietal cell membrane.[6][10] This results in a prolonged duration of action of up to 24 hours or more, despite Pantoprazole's relatively short plasma half-life of about one to two hours.[6][10]

Quantitative Data on Pantoprazole Efficacy

The efficacy of Pantoprazole has been demonstrated in numerous clinical trials for the treatment of acid-related disorders.

| Indication | Dosage | Efficacy Metric | Result | Citation |

| Gastroesophageal Reflux Disease (GERD) | 40 mg once daily | Healing rate after 8 weeks | 70% of patients met healing criteria | [11] |

| GERD | 40 mg once daily | Complete symptom relief | Achieved in the majority of patients | [12][13] |

| GERD | 40 mg once daily | Improvement in Quality of Life | Significant increase over 8 weeks (p < 0.0001) | [11][12] |

| Maintenance of healed GERD | 20 mg or 40 mg daily | Relapse prevention | Comparable efficacy to other PPIs like omeprazole and esomeprazole | [9][14] |

Experimental Protocols

In Vitro Assay for H+/K+ ATPase Inhibition

Objective: To determine the inhibitory activity of Pantoprazole on the proton pump.

Methodology:

-

Preparation of H+/K+ ATPase Vesicles: Gastric vesicles rich in H+/K+ ATPase are isolated from the gastric mucosa of animal models (e.g., rabbits, hogs).

-

Activation of Pantoprazole: The inactive Pantoprazole is pre-incubated in an acidic medium (pH 1.0-4.0) to facilitate its conversion to the active sulfenamide.

-

Inhibition Assay: The activated Pantoprazole is incubated with the gastric vesicle preparation.

-

Measurement of ATPase Activity: The activity of the H+/K+ ATPase is measured by quantifying the rate of ATP hydrolysis. This is typically done by measuring the amount of inorganic phosphate released from ATP using a colorimetric assay (e.g., Fiske-Subbarow method).

-

Data Analysis: The concentration of Pantoprazole that causes 50% inhibition of the enzyme activity (IC50) is calculated.

In Vivo Measurement of Gastric Acid Secretion

Objective: To assess the effect of Pantoprazole on gastric acid secretion in a living organism.

Methodology:

-

Animal Model: Rats are commonly used for this type of study.

-

Pylorus Ligation: The pyloric sphincter of the anesthetized rat is ligated to allow for the accumulation of gastric secretions.

-

Drug Administration: Pantoprazole is administered to the test group of animals, typically via oral gavage or intravenous injection. A control group receives a vehicle.

-

Collection of Gastric Juice: After a set period (e.g., 4 hours), the animals are euthanized, and the stomach contents are collected.

-

Analysis of Gastric Juice: The volume of the gastric juice is measured, and the acid concentration is determined by titration with a standard base (e.g., 0.01 N NaOH).

-

Data Analysis: The total acid output is calculated and compared between the Pantoprazole-treated group and the control group to determine the percentage of inhibition.

References

- 1. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2006064249A2 - Process for the preparation of pantoprazole sodium - Google Patents [patents.google.com]

- 3. WO2009066317A2 - Process for the preparation of pantoprazole sodium - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. Pantoprazole - Wikipedia [en.wikipedia.org]

- 7. droracle.ai [droracle.ai]

- 8. Pantoprazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 9. Pantoprazole: a proton pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Meta-analysis of the efficacy and safety of pantoprazole in the treatment and symptom relief of patients with gastroesophageal reflux disease – PAN-STAR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bluecrosslabs.com [bluecrosslabs.com]

- 14. An update on the use of pantoprazole as a treatment for gastroesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]

Key intermediates in pantoprazole synthesis

An in-depth technical guide on the core key intermediates in the synthesis of pantoprazole, a proton pump inhibitor widely used for the treatment of acid-related gastrointestinal disorders.[1][2] This document is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the synthesis of the principal precursors to pantoprazole, namely 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole and 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

Overall Synthesis Pathway of Pantoprazole

The industrial synthesis of pantoprazole is primarily achieved through the condensation of two key intermediates: 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole (Intermediate I) and 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (Intermediate II).[3][4][5] This initial reaction forms a thioether intermediate, which is subsequently oxidized to the final sulfoxide drug substance, pantoprazole.[3][4][5] The efficiency and purity of the final active pharmaceutical ingredient (API) are highly dependent on the quality of these core intermediates.

Caption: Overall synthetic route of Pantoprazole.

Intermediate I: 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole

This benzimidazole derivative is a crucial building block in the synthesis of pantoprazole.[6] Its preparation typically starts from 4-difluoromethoxy-o-phenylenediamine, which undergoes cyclization in the presence of carbon disulfide.[7][8]

Synthesis Pathway

The synthesis involves a two-stage, one-pot reaction: a condensation step followed by a cyclization step, using water as the solvent, which presents a greener and more cost-effective approach compared to methods relying on organic solvents.[7][8]

Caption: Synthesis of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole.

Quantitative Data from Experimental Protocols

| Parameter | Method 1[8] | Method 2[8] | Method 3[8] |

| Starting Material | 4-difluoromethoxy-o-phenylenediamine | 4-difluoromethoxy-o-phenylenediamine | 4-difluoromethoxy-o-phenylenediamine |

| Alkali | Sodium Hydroxide | Potassium Hydroxide | Sodium Hydroxide |

| Solvent | Water | Water | Water |

| Condensation Temp. | 25-35°C | 35-45°C | 40-45°C |

| Condensation Time | 6 hours | 3 hours | 3 hours |

| Cyclization Temp. | 60-70°C | 80-90°C | 80-90°C |

| Cyclization Time | 6 hours | 1 hour | 3 hours |

| Acid for pH adjustment | Sulfuric Acid | Hydrochloric Acid | Phosphoric Acid |

| Final pH | 5-6 | 5 | 5 |

| Yield | 95.4% | 107.5% | 108.6% |

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole, based on methodologies found in the public domain.[8]

-

Reaction Setup: In a suitable reaction vessel, dissolve 32.6 grams of sodium hydroxide in 300 ml of water.

-

Addition of Starting Material: Add 34.8 grams of 4-difluoromethoxy-o-phenylenediamine to the solution.

-

Condensation Stage: Raise the temperature to 40°C. Add 28 grams of carbon disulfide dropwise while maintaining the temperature between 35-45°C. After the addition is complete, maintain the reaction mixture at 40-45°C for 3 hours.

-

Cyclization Stage: Increase the temperature to 80-90°C and hold for an additional 3 hours to complete the ring closure.

-

Purification: Add activated carbon for decolorization and filter the hot solution.

-

Precipitation: Adjust the pH of the filtrate to 5 using phosphoric acid to precipitate the product.

-

Isolation: Filter the resulting solid, wash it with water, and dry to obtain the final product, 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole.

Intermediate II: 2-chloromethyl-3,4-dimethoxypyridine hydrochloride

This pyridine derivative is the second key intermediate required for the synthesis of pantoprazole.[9][10] A common synthetic route starts from maltol, which undergoes a multi-step transformation to yield the desired product.[9][11] An alternative, more direct method involves the chlorination of 2-hydroxymethyl-3,4-dimethoxypyridine.[12]

Synthesis Pathway (from Maltol)

The synthesis from maltol is a multi-step process involving methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and a final chlorination step.[9][11]

Caption: Multi-step synthesis of Intermediate II from Maltol.

Quantitative Data from Experimental Protocols

| Parameter | Method 1 (from 2-hydroxymethyl-3,4-dimethoxypyridine)[11] | Method 2 (from Maltol)[9][11] |

| Starting Material | 2-hydroxymethyl-3,4-dimethoxypyridine | Maltol |

| Chlorinating Agent | Thionyl chloride | (Multiple steps) |

| Solvent | Dichloromethane | (Multiple steps) |

| Reaction Temperature | 0-3°C | (Varies per step) |

| Reaction Time | 2 hours | (Varies per step) |

| Overall Yield | 78% | >75% |

Detailed Experimental Protocol (from 2-hydroxymethyl-3,4-dimethoxypyridine)

This protocol outlines the final chlorination step to produce 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[11][12]

-

Reaction Setup: Dissolve 7g of 2-hydroxymethyl-3,4-dimethoxypyridine in 120ml of dichloromethane in a reaction flask.

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Addition of Chlorinating Agent: Slowly add a solution of 12.5ml of thionyl chloride in 30ml of dichloromethane dropwise, ensuring the temperature is maintained between 0-3°C.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

-

Isolation: Remove the dichloromethane by distillation under reduced pressure, which will cause the solid product to precipitate.

-

Purification: The crude product can be recrystallized from ethanol after treatment with activated carbon to yield the purified 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[11]

Conclusion

The synthesis of pantoprazole relies heavily on the efficient and high-purity production of its key intermediates, 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole and 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. The methodologies outlined in this guide, derived from publicly available literature and patents, provide a comprehensive overview for professionals in the field of pharmaceutical development and manufacturing. The use of aqueous-based synthesis for the benzimidazole intermediate and well-established multi-step or direct chlorination routes for the pyridine intermediate are common industrial practices. Careful control of reaction parameters at each stage is critical to achieving high yields and the purity required for the final API.

References

- 1. Pantoprazole - Wikipedia [en.wikipedia.org]

- 2. Prospects to the formation and control of potential dimer impurity E of pantoprazole sodium sesquihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Buy 5-DIFLUOROMETHOXY-2-MERCAPTO-1H-BENZIMIDAZOLE (EVT-335409) | 97963-62-7 [evitachem.com]

- 7. CN103539746A - Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Google Patents [patents.google.com]

- 8. Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Eureka | Patsnap [eureka.patsnap.com]

- 9. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 10. 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride - zebpharma [zebpharma.com]

- 11. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]

- 12. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Reactivity and Stability of 2-Chloro-3,4-dimethoxypyridine Hydrochloride and its Analogue

Part 1: 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride

This section provides a detailed examination of the stability, and reactivity of 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride, a compound of significant interest in medicinal chemistry.

Physicochemical Properties

| Property | Value |

| CAS Number | 72830-09-2[1] |

| Molecular Formula | C₈H₁₁Cl₂NO₂ |

| Molecular Weight | 224.08 g/mol [2] |

| Melting Point | 150-155 °C (with decomposition)[3][4] |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water.[5] |

Stability Profile

2-Chloromethyl-3,4-dimethoxypyridine hydrochloride is generally stable under standard laboratory conditions.[1] However, it is important to consider the following:

-

Incompatible Materials: It should be kept away from strong oxidizing agents.[1]

-

Conditions to Avoid: Exposure to incompatible materials and excessive heat should be avoided.[1]

-

Hazardous Decomposition Products: Upon decomposition, it may release hazardous substances such as carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[1]

-

Storage: For optimal stability, it is recommended to store the compound in a dry, cool, and well-ventilated place in a tightly sealed container.[2]

Reactivity and Applications

The primary utility of 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride lies in its role as a key building block in the synthesis of proton pump inhibitors, most notably pantoprazole.[4][6] The reactivity is centered around the chloromethyl group, which is susceptible to nucleophilic substitution.

Key Reaction: Synthesis of Pantoprazole

In the synthesis of pantoprazole, 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride reacts with 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole in a nucleophilic substitution reaction. The thiol group of the benzimidazole derivative acts as the nucleophile, displacing the chloride ion from the chloromethyl group of the pyridine derivative.

Caption: Synthesis of Pantoprazole via Nucleophilic Substitution.

Experimental Protocol: Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride

A common laboratory-scale synthesis involves the chlorination of 2-hydroxymethyl-3,4-dimethoxypyridine using thionyl chloride (SOCl₂).[3][4]

-

Reaction Setup: 2-Hydroxymethyl-3,4-dimethoxypyridine is dissolved in an inert solvent such as chloroform or dichloromethane in a reaction flask equipped with a stirrer and a dropping funnel.[3][4]

-

Chlorination: The solution is cooled in an ice bath, and thionyl chloride is added dropwise while maintaining the low temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion.

-

Work-up and Isolation: The solvent and excess thionyl chloride are removed under reduced pressure. The residue is then triturated with a suitable solvent like anhydrous ethanol, leading to the precipitation of 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride.[4]

-

Purification: The crude product can be collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.[4]

Caption: Experimental Workflow for the Synthesis.

Part 2: Theoretical Reactivity of 2-Chloro-3,4-dimethoxypyridine hydrochloride

While specific experimental data is lacking, the reactivity of the hypothetical this compound can be predicted based on the established chemistry of chloropyridines. The chlorine atom directly attached to the aromatic pyridine ring would be significantly less reactive than the chlorine in the chloromethyl group of its analogue. The primary reaction pathways would be nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (NAS)

In NAS, a nucleophile attacks the electron-deficient pyridine ring, leading to the displacement of the chloride ion. The reactivity of chloropyridines in NAS is influenced by the position of the chlorine atom and the electronic nature of other substituents. The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.

Caption: General Mechanism of Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Chloropyridines are known substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination.[7] These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity order for halogens in these couplings is generally I > Br > Cl, meaning that chloro-substituted pyridines often require more reactive catalysts (e.g., those with bulky, electron-rich phosphine ligands) and harsher reaction conditions compared to their bromo or iodo counterparts.[8][9]

Caption: Catalytic Cycle of a Suzuki-Miyaura Cross-Coupling Reaction.

The presence of two electron-donating methoxy groups on the pyridine ring would likely increase the electron density of the aromatic system, potentially making oxidative addition of the C-Cl bond to the palladium catalyst more challenging. However, these reactions remain a feasible and powerful method for the functionalization of such a molecule.

References

- 1. fishersci.com [fishersci.com]

- 2. 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride | 72830-09-2 | FC20271 [biosynth.com]

- 3. prepchem.com [prepchem.com]

- 4. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride - Google Patents [patents.google.com]

- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride - zebpharma [zebpharma.com]

- 7. uwindsor.ca [uwindsor.ca]

- 8. thermofishersci.in [thermofishersci.in]

- 9. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Analysis of 2-Chloro-3,4-dimethoxypyridine hydrochloride: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-3,4-dimethoxypyridine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~7.8 - 8.0 | d | ~5-6 |

| H-6 | ~8.2 - 8.4 | d | ~5-6 |

| -CH₂Cl | ~4.6 - 4.8 | s | - |

| 3-OCH₃ | ~3.9 - 4.1 | s | - |

| 4-OCH₃ | ~3.8 - 4.0 | s | - |

¹³C NMR (Carbon NMR) Data (Predicted)

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-2 | ~155 - 158 |

| C-3 | ~140 - 143 |

| C-4 | ~150 - 153 |

| C-5 | ~108 - 112 |

| C-6 | ~145 - 148 |

| -CH₂Cl | ~45 - 48 |

| 3-OCH₃ | ~56 - 59 |

| 4-OCH₃ | ~55 - 58 |

Infrared (IR) Spectroscopy

FTIR spectra for this compound have been recorded and are available in spectral databases. The data indicates characteristic absorption bands corresponding to the functional groups present in the molecule.

FTIR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-3100 | Medium | C-H stretch (aromatic) |

| ~2850-3000 | Medium | C-H stretch (aliphatic, -OCH₃, -CH₂Cl) |

| ~1580-1620 | Strong | C=C and C=N stretching (pyridine ring) |

| ~1450-1480 | Strong | C-H bending (aliphatic) |

| ~1250-1300 | Strong | C-O-C stretching (asymmetric, aryl ether) |

| ~1020-1080 | Strong | C-O-C stretching (symmetric, aryl ether) |

| ~700-800 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry of this compound is crucial for confirming its molecular weight and elucidating its fragmentation pattern, which aids in structural confirmation. The molecular weight of the hydrochloride salt is 224.08 g/mol .

Mass Spectrometry Data

| m/z | Proposed Fragment |

| 187/189 | [M-HCl]⁺ (molecular ion of the free base) |

| 172/174 | [M-HCl - CH₃]⁺ |

| 152 | [M-HCl - Cl]⁺ |

| 142 | [M-HCl - CH₂Cl]⁺ |

| 124 | [M-HCl - CH₂Cl - H₂O]⁺ |

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy

A general protocol for the NMR analysis of pyridine derivatives is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Transfer the solution to a 5 mm NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, depending on the concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the chemical shifts using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

The following protocols are for the analysis of solid samples.

Potassium Bromide (KBr) Pellet Method

-

Sample Preparation: Grind 1-2 mg of the sample with 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Attenuated Total Reflectance (ATR) Method

-

Sample Placement: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Record the spectrum. This method requires minimal sample preparation.

Mass Spectrometry (LC/MS/MS)

A sensitive LC/MS/MS method for the quantitative determination of this compound has been developed.[1][2]

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray Ionization (ESI) in positive ion mode.

-

Analysis Mode: Tandem Mass Spectrometry (MS/MS) for selective and sensitive detection.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Solubility of 2-Chloro-3,4-dimethoxypyridine hydrochloride in organic solvents

An In-depth Technical Guide to the Solubility of 2-Chloro-3,4-dimethoxypyridine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of this compound, a key intermediate in the synthesis of various pharmaceutical compounds.[1] Given the limited availability of comprehensive public data on its solubility in a wide range of organic solvents, this document summarizes the existing information and provides a robust experimental protocol for researchers to determine solubility in their own laboratory settings. Understanding the solubility of this compound is critical for process optimization, formulation development, and ensuring reaction efficiency.

Physicochemical Properties

This compound is a solid, typically appearing as a white to light brown crystalline powder.[1] Its structure as a hydrochloride salt generally confers greater stability and higher solubility in polar solvents compared to its free base form.[2]

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁Cl₂NO₂ | [3] |

| Molecular Weight | 224.08 g/mol | [3] |

| Melting Point | 150-155 °C (decomposes) | [1][4][5] |

| CAS Number | 72830-09-2 | [4] |

Solubility Profile

The solubility of a compound is fundamentally influenced by its molecular structure and the physicochemical properties of the solvent. As a polar, ionic salt, this compound is expected to exhibit higher solubility in polar solvents, particularly those capable of hydrogen bonding.

References

- 1. 2-Chloromethyl-3,4-dimethoxypyridinium chloride CAS#: 72830-09-2 [m.chemicalbook.com]

- 2. CAS 72830-09-2: 2-(Chloromethyl)-3,4-dimethoxypyridine hyd… [cymitquimica.com]

- 3. 2-Chloromethyl-3,4-dimethoxypyridinium chloride | C8H11Cl2NO2 | CID 16216928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. 2-(Chloromethyl)-3,4-dimethoxypyridine 97 72830-09-2 [sigmaaldrich.com]

Methodological & Application

Synthesis Protocol for 2-Chloro-3,4-dimethoxypyridine Hydrochloride: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 2-Chloro-3,4-dimethoxypyridine hydrochloride, a key intermediate in the production of various pharmaceuticals, including the anti-ulcer drug pantoprazole.[1][2][3] The described method involves the chlorination of 2-Hydroxymethyl-3,4-dimethoxypyridine using thionyl chloride in an appropriate solvent. This document outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis and purification of the target compound. Additionally, it includes a summary of key quantitative data and a visual workflow of the synthesis process.

Introduction

This compound is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its preparation is a critical step in multi-step synthetic routes. The protocol detailed herein is based on established and reliable methods, aiming to provide a reproducible and efficient procedure for laboratory-scale synthesis.[4][5]

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C₈H₁₀ClNO₂·HCl | [1] |

| Molecular Weight | 224.08 g/mol | [1] |

| Melting Point | 157-159 °C (decomposes) | [4][5] |

| Appearance | White to off-white crystalline powder | [1][6] |

| Purity (Typical) | ≥98.0% | [1] |

| Yield (Typical) | 93.9% | [5] |

| Solubility | Soluble in water | [1] |

Synthesis Workflow

References

- 1. 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride - zebpharma [zebpharma.com]

- 2. Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 4. prepchem.com [prepchem.com]

- 5. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

Step-by-step synthesis of pantoprazole using 2-Chloro-3,4-dimethoxypyridine hydrochloride

Application Notes and Protocols for the Synthesis of Pantoprazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed step-by-step protocol for the synthesis of pantoprazole, a proton pump inhibitor, commencing from 2-chloro-3,4-dimethoxypyridine hydrochloride.

Introduction

Pantoprazole is a widely used medication for the management of acid-related gastrointestinal disorders. Its synthesis is a well-established process that involves two primary chemical transformations: a condensation reaction to form a thioether intermediate, followed by an oxidation step to yield the active sulfoxide form, pantoprazole. This protocol outlines a robust and scalable method for its preparation.

Overall Synthesis Scheme

The synthesis of pantoprazole from this compound involves a two-step process:

-

Step 1: Condensation. Reaction of this compound with 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole in the presence of a base to form the pantoprazole sulfide intermediate.

-

Step 2: Oxidation. Selective oxidation of the sulfide intermediate to the corresponding sulfoxide (pantoprazole).

Experimental Protocols

Materials and Reagents

-

This compound

-

5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Sodium hypochlorite (NaOCl) solution

-

Sodium metabisulfite (Na₂S₂O₅)

-

Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Acetonitrile

Step 1: Synthesis of Pantoprazole Sulfide

This procedure details the condensation reaction to form the thioether intermediate.

Protocol:

-

In a suitable reaction vessel, charge 5-(difluoromethoxy)-2-mercaptobenzimidazole (100 g), deionized water (1000 mL), and sodium hydroxide (37 g).[1]

-

Stir the mixture at a temperature of 25–30 °C until all solids have dissolved.[1]

-

In a separate vessel, prepare a solution of this compound (103 g) in water (200 mL).[1]

-

Slowly add the solution of this compound to the main reaction vessel over a period of 2-3 hours, while maintaining the temperature at 25-30 °C.[1]

-

Continue to stir the reaction mixture for 5-6 hours.[1]

-

Monitor the reaction for completion using High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the mixture to 15-20 °C.[1]

-

Filter the resulting solid product (pantoprazole sulfide) and wash the filter cake with water.[1] The wet cake can be carried forward to the next step.[2]

Step 2: Oxidation to Pantoprazole

This procedure describes the oxidation of the pantoprazole sulfide intermediate to pantoprazole.

Protocol:

-

Prepare a solution of sodium hydroxide in water.

-

Add the wet cake of pantoprazole sulfide from the previous step to the sodium hydroxide solution and stir until it is fully dissolved.[1]

-

Cool the solution to a temperature range of 0–5 °C.[1]

-

Slowly add a solution of sodium hypochlorite over a period of 2–3 hours, ensuring the temperature is strictly maintained below 5 °C to minimize the formation of sulfone impurities.[1][2]

-

Continue to stir the reaction for an additional 1-2 hours at 0-5 °C.[1]

-

Monitor the reaction by HPLC to confirm the conversion of the sulfide to the sulfoxide.[1]

-

Once the reaction is complete, quench any excess sodium hypochlorite by adding a 5% sodium metabisulfite solution.[1][2]

-

Adjust the pH of the reaction mixture to between 7.5 and 8.0 using a 2M HCl solution.[1][2]

-

Combine the organic layers and concentrate them under a vacuum to obtain the pantoprazole free base.[1]

Step 3: Formation of Pantoprazole Sodium (Optional)

This protocol outlines the conversion of the pantoprazole free base to its sodium salt.

Protocol:

-

Dissolve the pantoprazole free base obtained in the previous step in acetonitrile.[1]

-

Cool the solution to a temperature of 5–10 °C.[1]

-

Add a concentrated solution of sodium hydroxide.

-

Allow the mixture to warm to 20–30 °C and stir for 2-3 hours to facilitate crystallization.[1]

-

Cool the resulting slurry to 0-5 °C, filter the product, and wash it with cold acetonitrile.[1]

-

Dry the final product under a vacuum to yield pantoprazole sodium.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis of pantoprazole.

| Step | Product | Yield | Purity (HPLC) |

| Condensation | Pantoprazole Sulfide | ~99.80% | >99.90% |

| Oxidation | Pantoprazole | ~83% | >99.5% |

| Salt Formation | Pantoprazole Sodium | ~93% | >99.90% |

Visual Workflow

The following diagram illustrates the step-by-step synthesis of pantoprazole.

Caption: Synthetic pathway of pantoprazole.

This document is intended for informational purposes for research and development professionals. All procedures should be carried out by qualified individuals in a well-equipped laboratory setting, adhering to all necessary safety precautions.

References

Application Notes and Protocols for the Characterization of 2-Chloro-3,4-dimethoxypyridine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3,4-dimethoxypyridine hydrochloride is a substituted pyridine derivative of interest in pharmaceutical and chemical synthesis. As an intermediate or final compound, its purity and identity must be rigorously established to ensure the quality, safety, and efficacy of downstream products. This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound using a suite of standard analytical techniques.

The methodologies outlined below are designed to confirm the chemical structure, assess purity, and quantify impurities. They include chromatographic, spectroscopic, and spectrometric techniques that are fundamental in a research and quality control setting.

Physicochemical Properties

A summary of the known physical and chemical properties of 2-Chloro-3,4-dimethoxypyridine and its hydrochloride salt is presented below. This data is essential for sample handling, method development, and data interpretation.

| Property | Value | Reference |

| Chemical Name | This compound | - |

| CAS Number | 101664-59-9 (free base) | [1] |

| Molecular Formula | C₇H₉Cl₂NO₂ | [1] |

| Molecular Weight | 210.06 g/mol | - |

| Appearance | Pale cream to yellow crystals or powder | [1] |

| Melting Point | 39.0 - 45.0 °C (for free base) | [1] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | - |

Analytical Characterization Workflow

A systematic approach is crucial for the complete characterization of this compound. The following diagram illustrates a typical workflow, starting from sample reception to final characterization.

Caption: Workflow for the characterization of 2-Chloro-3,4-dimethoxypyridine HCl.

Experimental Protocols

Detailed protocols for the recommended analytical techniques are provided below. These serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed for the separation and quantification of this compound and its potential non-volatile impurities. A reverse-phase C18 column is proposed, which is suitable for moderately polar compounds.

Protocol:

-

Instrumentation:

-

HPLC system with a UV-Vis detector.

-

Data acquisition and processing software.

-

-

Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes; hold at 90% B for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

| Run Time | 25 minutes |

-

Sample Preparation:

-

Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to get a 1 mg/mL solution.

-

Sample Solution: Prepare the sample in the same manner as the standard solution.

-

-

Analysis and Data Presentation:

-

Inject the standard and sample solutions.

-

Determine the area percent of the main peak in the sample chromatogram to calculate purity.

-

Identify and quantify any impurities against the main peak or a reference standard if available.

-

Summarize results in a table, including retention time, peak area, and percentage purity.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Assay and Volatile Impurity Analysis

This method is suitable for determining the assay (purity) of the compound, as indicated by commercial suppliers[1], and for identifying any volatile or semi-volatile impurities. The mass spectrometer provides definitive identification of the analyte and any co-eluting substances.

Protocol:

-

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID) for quantitation and a Mass Spectrometer (MS) for identification.

-

Autosampler and data system.

-

-

Chromatographic and Spectrometric Conditions:

| Parameter | Recommended Condition |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (20:1) |

| Injection Volume | 1 µL |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

-

Sample Preparation:

-

Accurately weigh ~20 mg of the sample and dissolve in 10 mL of dichloromethane or another suitable solvent to obtain a 2 mg/mL solution. The hydrochloride salt may have limited solubility in non-polar solvents; neutralization to the free base may be necessary for optimal chromatography.

-

-

Analysis and Data Presentation:

-

Perform the injection and acquire the data.

-

Calculate the assay using the area percent of the main peak from the FID chromatogram.

-

Confirm the identity of the main peak by comparing its mass spectrum with a reference library or theoretical fragmentation pattern.

-

Identify impurities based on their mass spectra.

-

Tabulate the results, showing retention times, peak areas (%), and mass spectral data for identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for unambiguous structure confirmation. Both ¹H and ¹³C NMR should be performed.

Protocol:

-

Instrumentation:

-

NMR Spectrometer (300 MHz or higher).

-

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃ for the free base). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Data Acquisition:

-

Acquire ¹H NMR and ¹³C NMR spectra using standard pulse programs.

-

Expected ¹H NMR chemical shifts (δ, ppm): Aromatic protons on the pyridine ring, two methoxy group singlets.

-

Expected ¹³C NMR chemical shifts (δ, ppm): Signals corresponding to the aromatic carbons (including the carbon bearing the chlorine) and the two methoxy carbons.

-

-

Data Interpretation and Presentation:

-

Assign all peaks in the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

-

Integrate the ¹H signals to confirm the proton count for each environment.

-

Present the spectral data in a table listing chemical shifts, multiplicity, integration (for ¹H), and assignments.

-

Predicted NMR Data Table:

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyridine-H (C5) | ~7.0 - 7.5 (d) | ~110 - 120 |

| Pyridine-H (C6) | ~7.8 - 8.2 (d) | ~140 - 150 |

| OCH₃ (C3) | ~3.8 - 4.0 (s) | ~55 - 60 |

| OCH₃ (C4) | ~3.8 - 4.0 (s) | ~55 - 60 |

| Pyridine-C (C2-Cl) | - | ~150 - 160 |

| Pyridine-C (C3-O) | - | ~145 - 155 |

| Pyridine-C (C4-O) | - | ~145 - 155 |

Note: These are predicted values and actual shifts may vary based on solvent and other experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR provides confirmation of the presence of key functional groups within the molecule.

Protocol:

-

Instrumentation:

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

-

-

Sample Preparation:

-

For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

For KBr, mix ~1 mg of sample with ~100 mg of dry KBr powder and press into a transparent pellet.

-

-

Data Acquisition:

-

Scan the sample over the range of 4000-400 cm⁻¹.

-

-

Data Interpretation and Presentation:

-

Identify characteristic absorption bands corresponding to the functional groups in the molecule.

-

Present the data in a table listing the absorption frequency (cm⁻¹) and the corresponding functional group assignment.

-

Characteristic FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-3100 | C-H stretch (aromatic) |

| ~2850-3000 | C-H stretch (aliphatic, -OCH₃) |

| ~1550-1600 | C=C and C=N stretching (pyridine ring) |

| ~1200-1300 | C-O stretch (aryl ether) |

| ~1000-1100 | C-O stretch (aryl ether) |

| ~700-850 | C-Cl stretch |

| ~2400-2800 (broad) | N-H stretch (from hydrochloride salt) |

Logical Diagram for Method Selection

The choice of analytical method often depends on the specific goal of the analysis. The following diagram provides a logical guide for selecting the appropriate technique.

References

LC/MS/MS method for 2-Chloro-3,4-dimethoxypyridine hydrochloride detection

An advanced LC/MS/MS methodology has been established for the sensitive and selective detection of 2-Chloro-3,4-dimethoxypyridine hydrochloride, a potential genotoxic impurity in active pharmaceutical ingredients (APIs). This application note provides a detailed protocol for researchers, scientists, and drug development professionals to accurately quantify this compound at trace levels. The method has been validated following the International Conference on Harmonization (ICH) guidelines, ensuring its reliability and robustness for pharmaceutical quality control.

Introduction